molecular formula C25H22N2O6S B2861929 N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892739-99-0

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2861929
CAS No.: 892739-99-0
M. Wt: 478.52
InChI Key: SXYQBTQGEGTPHV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C25H22N2O6S and its molecular weight is 478.52. The purity is usually 95%.
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Scientific Research Applications

Corrector of CFTR Chloride Channel Gating

A study by Suen et al. (2006) on sulfamoyl-4-oxoquinoline-3-carboxamides, which are structurally related to the compound , highlighted their potential as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. These compounds, including analogs like N-Ethyl 6-(ethylphenylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, show submicromolar potency and represent a novel approach to addressing cystic fibrosis at a molecular level (Suen et al., 2006).

Antimicrobial Agents

Desai et al. (2007) explored the synthesis of new quinazolines, including derivatives structurally similar to the given compound, demonstrating potential as antimicrobial agents. These compounds were tested against various bacteria and fungi, showing promising antibacterial and antifungal activities, which could lead to new treatments for infectious diseases (Desai et al., 2007).

Broad-Spectrum Antibacterial Agent

Goueffon et al. (1981) discussed the development of a broad-spectrum antibacterial agent, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, which shares a core quinolone structure with the compound of interest. This research underscores the potential of such compounds in treating systemic infections, highlighting the versatility of the quinolone scaffold in drug development (Goueffon et al., 1981).

HDAC Inhibitors for Cancer Therapy

Liu et al. (2015) synthesized a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, closely related to the queried compound, as potent histone deacetylase (HDAC) inhibitors. These compounds, particularly effective in suppressing the growth of prostate cancer cells, demonstrate the potential of quinoline derivatives in developing cancer therapeutics (Liu et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves the condensation of 4-ethylphenylamine with 4-methoxybenzenesulfonyl chloride to form N-(4-ethylphenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 7-chloro-3-hydroxy-2-oxo-2H-1,4-benzoxazine to form the final product.", "Starting Materials": [ "4-ethylphenylamine", "4-methoxybenzenesulfonyl chloride", "7-chloro-3-hydroxy-2-oxo-2H-1,4-benzoxazine" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form N-(4-ethylphenyl)-4-methoxybenzenesulfonamide.", "Step 2: Reaction of N-(4-ethylphenyl)-4-methoxybenzenesulfonamide with 7-chloro-3-hydroxy-2-oxo-2H-1,4-benzoxazine in the presence of a base such as potassium carbonate or sodium hydride to form N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide." ] }

CAS No.

892739-99-0

Molecular Formula

C25H22N2O6S

Molecular Weight

478.52

IUPAC Name

N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C25H22N2O6S/c1-3-15-4-7-17(8-5-15)26-24(29)16-6-13-20-21(14-16)27-25(30)23(22(20)28)34(31,32)19-11-9-18(33-2)10-12-19/h4-14H,3H2,1-2H3,(H,26,29)(H2,27,28,30)

InChI Key

SXYQBTQGEGTPHV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O

solubility

not available

Origin of Product

United States

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